1-(2,5-Dichlorophenyl)-2-nitroethene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the yield of the product .Molecular Structure Analysis
This involves the study of the compound’s molecular structure, including its geometry, bond lengths and angles, and electronic structure .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity, the conditions required for the reactions, and the products formed .Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability .Scientific Research Applications
Molecular Electronic Devices
Research demonstrated the use of a molecule with a nitroamine redox center, which is structurally similar to "1-(2,5-Dichlorophenyl)-2-nitroethene", in the active layer of an electronic device. This device showed negative differential resistance and a significant on-off peak-to-valley ratio, suggesting potential applications in molecular electronics and computing technologies (Jia Chen et al., 1999).
Synthesis of Urethanes from Nitroaromatic Compounds
Another study explored the reductive carbonylation of mono- and di-nitroaromatic compounds, including those structurally related to "1-(2,5-Dichlorophenyl)-2-nitroethene", using palladium complexes and potassium carbonate. This process yields urethanes, highlighting an application in chemical synthesis and material science (N. P. Reddy et al., 1994).
Structural and Crystallographic Studies
The structural analysis of compounds closely related to "1-(2,5-Dichlorophenyl)-2-nitroethene" has been conducted to understand their molecular configurations and interactions. For example, a study on 5-(2,4-Dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole provided insights into the dihedral angles and hydrogen bonding patterns, contributing to the field of crystallography and molecular design (H. Fun et al., 2010).
Electrophilic and Nucleophilic Properties in Synthesis
Research into the electrophilic and nucleophilic properties of alpha-nitro ketones, which share reactivity characteristics with "1-(2,5-Dichlorophenyl)-2-nitroethene", has led to novel synthetic routes for compounds like 3-substituted 2-nitromethylenetetrahydrothiophene. These findings have implications for the development of probes and tools in biochemistry and pharmacology (Nanjing Zhang et al., 2004).
Green Chemistry and Synthesis
A study demonstrated an eco-friendly method for synthesizing 2-aryl-1,3,4-oxadiazoles from hydrazides and 1,1-dichloro-2-nitroethene, highlighting the importance of sustainable chemical processes. This research contributes to green chemistry by developing high-yield, water-based reactions without the need for catalysts (F.-J. Zhu et al., 2015).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1,4-dichloro-2-[(E)-2-nitroethenyl]benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO2/c9-7-1-2-8(10)6(5-7)3-4-11(12)13/h1-5H/b4-3+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUYLGLBIPICLY-ONEGZZNKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=C[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)/C=C/[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dichlorophenyl)-2-nitroethene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.